2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol
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Overview
Description
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the pyrimidin-4-ol ring and the attachment of the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the dimethoxyphenyl ring .
Scientific Research Applications
2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-5-11-10(2)19-18(21-17(11)23)27-9-14-20-16(22-26-14)12-7-6-8-13(24-3)15(12)25-4/h6-8H,5,9H2,1-4H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNUUYMDCOYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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